(S)-1-Amino-3-chloro-2-propanol hydrochloride
Description
(S)-1-Amino-3-chloro-2-propanol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H9Cl2NO and its molecular weight is 146.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Chlorohydrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1-amino-3-chloropropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO.ClH/c4-1-3(6)2-5;/h3,6H,1-2,5H2;1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPJBHYNOFIAPJ-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CCl)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34839-13-9 | |
Record name | 2-Propanol, 1-amino-3-chloro-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34839-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-3-chloro-2-propanol hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-AMINO-3-CHLORO-2-PROPANOL HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H2E3OXB13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of (S)-1-Amino-3-chloro-2-propanol hydrochloride in pharmaceutical research?
A: this compound is primarily utilized as a crucial building block in the multi-step synthesis of oxazolidinone antibacterial agents, including the commercially available drug linezolid (Zyvox). [] This compound serves as a chiral starting material, ultimately contributing to the stereochemistry essential for the biological activity of these antibacterial agents.
Q2: Can you describe a specific example of how this compound is incorporated into the synthesis of an antibacterial drug?
A: In the synthesis of linezolid, this compound is first converted into (S)-N-[2-acetoxyl-3-chloropropyl] acetamide. [] This intermediate then undergoes further chemical transformations, ultimately leading to the formation of the linezolid molecule. The use of this compound ensures the correct stereochemical configuration at specific carbon atoms in the final linezolid molecule.
Q3: Beyond linezolid, are there other applications of this compound in pharmaceutical research?
A: While its use in linezolid synthesis is prominent, this compound has also been explored for its potential in developing other pharmaceutical compounds. Research has investigated its use in creating new oxazolidinone analogues [], highlighting its versatility as a starting material for synthesizing a broader range of potentially bioactive molecules.
Q4: Has the toxicity of this compound been investigated?
A: Yes, studies have assessed the toxicity of this compound. Research in rhesus monkeys [] and rats [] has been conducted to determine potential adverse effects and establish safety profiles. These studies provide valuable insights into the compound's potential for further development and use in pharmaceutical applications.
Q5: What are the implications of developing a more efficient synthesis for this compound?
A: Developing a more efficient and cost-effective synthesis for this compound could have significant implications for the pharmaceutical industry. It could potentially lower production costs for linezolid and other oxazolidinone antibiotics, making these essential medications more accessible. [] This highlights the importance of ongoing research into optimizing the synthesis of key pharmaceutical intermediates.
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